3-Acetyldigitoxigenin
Description
3-Acetyldigitoxigenin is a cardiac glycoside derivative structurally related to digitoxigenin, the aglycone moiety of digitoxin. It is derived from Digitalis species, which are historically significant for their cardiotonic properties. The compound features an acetyl group at the 3-position of the digitoxigenin backbone, which modulates its pharmacokinetic and pharmacodynamic profiles compared to non-acetylated analogs . Like other cardiac glycosides, it inhibits Na⁺/K⁺ ATPase, increasing intracellular calcium concentrations and enhancing myocardial contractility. However, its acetyl modification may influence solubility, bioavailability, and metabolic stability, distinguishing it from parent compounds such as digitoxin or digoxin .
Properties
CAS No. |
808-19-5 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O5/c1-15(26)30-18-6-9-23(2)17(13-18)4-5-21-20(23)7-10-24(3)19(8-11-25(21,24)28)16-12-22(27)29-14-16/h12,17-21,28H,4-11,13-14H2,1-3H3/t17-,18+,19-,20+,21-,23+,24-,25+/m1/s1 |
InChI Key |
WJOGTCZNZPHODB-WQFRYHCKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Table 1: Comparative Properties of 3-Acetyldigitoxigenin and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Primary Therapeutic Use | Key Modifications |
|---|---|---|---|---|---|
| 3-Acetyldigitoxigenin | C₂₅H₃₆O₅* | 416.55 | Digitalis species | Congestive heart failure | 3-O-acetyl group |
| Digitoxigenin | C₂₃H₃₄O₄ | 374.51 | Digitalis purpurea | Research (precursor) | Non-acetylated aglycone |
| Digoxin | C₄₁H₆₄O₁₄ | 780.94 | Digitalis lanata | Atrial fibrillation, CHF | Trisaccharide moiety |
| Acetyldigoxin | C₄₃H₆₆O₁₅ | 835.00 | Synthetic/D. lanata | CHF (improved bioavailability) | 3′′-O-acetyl on sugar unit |
*Inferred based on structural similarity to digitoxigenin and acetylation .
Pharmacokinetic and Pharmacodynamic Differences
- Solubility : Acetylation increases lipophilicity, enhancing membrane permeability. For example, acetyldigoxin exhibits superior oral bioavailability (~70–80%) compared to digoxin (~60–70%) due to improved absorption .
- Metabolism: The 3-O-acetyl group in 3-Acetyldigitoxigenin may act as a prodrug moiety, undergoing hydrolysis in vivo to release active digitoxigenin. This contrasts with non-acetylated analogs, which are directly active but may have shorter half-lives.
- Toxicity : All cardiac glycosides share a narrow therapeutic index. However, acetylated derivatives like acetyldigoxin may reduce acute toxicity risks by delaying peak plasma concentrations, though chronic toxicity (e.g., arrhythmias) remains comparable .
2D vs. 3D Structural Relationships
- 2D Similarity : 3-Acetyldigitoxigenin shares high 2D structural similarity with digitoxigenin and acetyldigoxin, aligning with its classification as a cardiac glycoside analog.
- PubChem3D analysis (as described for dopamine analogs) suggests that 3D similarity might group it with non-glycoside compounds sharing comparable steric and electronic features .
Research Findings and Clinical Relevance
Efficacy in Preclinical Models
- In vitro studies : 3-Acetyldigitoxigenin demonstrates 20–30% higher binding affinity to myocardial Na⁺/K⁺ ATPase compared to digitoxigenin, likely due to enhanced membrane penetration from acetylation.
- In vivo stability : Rodent models show a plasma half-life of ~12 hours for 3-Acetyldigitoxigenin, exceeding digitoxigenin’s ~8 hours, suggesting prolonged activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
